Spectroscopic Characterization and Analytical Profiling of 1-Ethoxypropan-2-amine
Spectroscopic Characterization and Analytical Profiling of 1-Ethoxypropan-2-amine
Executive Summary
1-Ethoxypropan-2-amine (CAS: 89282-65-5) is a bifunctional aliphatic amine characterized by the presence of both a primary amine and an ethyl ether linkage[1]. As a versatile chiral building block, it is frequently utilized in the synthesis of complex pharmaceutical intermediates, including substituted benzimidazoles and oxazolopyridines[2][3].
For researchers and drug development professionals, the rigorous spectroscopic characterization of this compound is critical. The proximity of the electronegative oxygen and nitrogen atoms creates a unique electronic environment that heavily influences its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. This whitepaper provides an in-depth, self-validating framework for the synthesis, sample preparation, and spectroscopic elucidation of 1-ethoxypropan-2-amine, specifically focusing on its hydrochloride salt form to ensure environmental stability and spectral reproducibility.
Physicochemical Properties
Before initiating spectroscopic workflows, it is essential to establish the baseline physicochemical parameters of the analyte. The presence of the amine group renders the free base susceptible to atmospheric oxidation and carbon dioxide absorption; thus, characterization is often performed on the hydrochloride salt[2].
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-ethoxypropan-2-amine |
| CAS Number | 89282-65-5[1] |
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol [1] |
| Physical State (Free Base) | Colorless to pale yellow liquid |
| Physical State (HCl Salt) | White crystalline solid[2] |
Synthetic Workflow & Sample Generation
To ensure absolute confidence in the spectroscopic data, the analyte must be synthesized and purified using a highly controlled protocol. The following methodology details the synthesis of (S)-1-ethoxypropan-2-amine hydrochloride via the alkylation of a Boc-protected amino alcohol, a field-proven route that prevents unwanted N-alkylation[2].
Experimental Protocol: Synthesis of 1-Ethoxypropan-2-amine HCl
Step 1: O-Alkylation (Etherification)
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Suspend tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
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Cool the reaction mixture to 0 °C and carefully add 60% Sodium Hydride (NaH) in mineral oil (1.5 eq). Stir for 30 minutes to allow for complete alkoxide formation[2].
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Add iodoethane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
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Quench with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the Boc-protected ether[2].
Step 2: Boc-Deprotection (Salt Formation)
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Dissolve the purified tert-butyl (1-ethoxypropan-2-yl)carbamate in 1,4-dioxane and cool to 10 °C[2].
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Add an excess of 6M HCl in dioxane. Stir at room temperature for 16 hours to ensure complete cleavage of the tert-butoxycarbonyl group[2].
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Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold EtOAc to precipitate the pure 1-ethoxypropan-2-amine hydrochloride as a solid[2].
Fig 1: Synthetic workflow for 1-ethoxypropan-2-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of 1-ethoxypropan-2-amine relies heavily on 1D ¹H and ¹³C NMR. The chemical shifts are dictated by the inductive electron-withdrawing effects of the oxygen atom and the protonated amine (-NH₃⁺).
¹H NMR Analysis (Causality and Assignment)
When analyzing the hydrochloride salt in deuterated methanol (CD₃OD), the three protons of the -NH₃⁺ group undergo rapid deuterium exchange with the solvent and become invisible in the spectrum. This leaves exactly 11 carbon-bound protons to be assigned[3].
The protonated amine exerts a strong deshielding effect on the adjacent methine (CH) proton, pushing it downfield into the same region as the ether's methylene protons.
Table 2: ¹H NMR Data for 1-Ethoxypropan-2-amine HCl (400 MHz, CD₃OD) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Structural Assignment |
| 1.22 | Triplet (t) | 3H | 7.02 | -O-CH₂-CH₃ (Ethoxy terminal methyl) |
| 1.28 | Doublet (d) | 3H | 6.52 | -CH-CH₃ (Propyl chain methyl) |
| 3.42 | Multiplet (m) | 2H | - | -CH₂ -O- (Propyl chain methylene) |
| 3.58 | Multiplet (m) | 3H | - | -O-CH₂ -CH₃ (2H) overlapping with -CH -NH₃⁺ (1H) |
Expert Insight: The integration of the multiplet at 3.58 ppm is a critical validation point. It represents the convergence of the ethoxy methylene protons (which typically appear as a quartet) and the chiral methine proton. The strong electron-withdrawing nature of the adjacent -NH₃⁺ group shifts the methine proton significantly downfield compared to its free-base counterpart, causing this spectral overlap[3].
Step-by-Step NMR Sample Preparation Protocol
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Drying: Ensure the synthesized 1-ethoxypropan-2-amine HCl is dried under high vacuum for at least 4 hours to remove trace EtOAc or dioxane.
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Solvent Selection: Weigh 15–20 mg of the salt into a clean glass vial. Add 0.6 mL of anhydrous CD₃OD (≥99.8% D). CD₃OD is chosen over CDCl₃ to ensure full solubility of the polar hydrochloride salt.
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Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.
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Acquisition: Acquire the spectrum at 298 K using a standard single-pulse sequence with a relaxation delay (D1) of 2 seconds and 16 scans.
Mass Spectrometry (MS) & Fragmentation Pathways
Mass spectrometry provides orthogonal validation of the molecular weight and structural connectivity. For 1-ethoxypropan-2-amine, Electron Ionization (EI) and Electrospray Ionization (ESI) yield distinct, informative data.
Ionization and Fragmentation Mechanics
In positive-ion ESI-MS (often coupled with LC), the molecule readily accepts a proton to form the strictly intact pseudo-molecular ion [M+H]⁺ at m/z 104.1.
Under hard ionization conditions (EI-MS, 70 eV), the molecule undergoes predictable fragmentation driven by the stability of the resulting carbocations. The dominant pathway is the alpha-cleavage adjacent to the nitrogen atom. The loss of the ethoxymethyl radical (·CH₂-O-CH₂-CH₃, 59 Da) results in a highly stable iminium ion fragment at m/z 44 ([CH₃-CH=NH₂]⁺), which typically forms the base peak of the spectrum.
Fig 2: Primary mass spectrometry fragmentation pathway via alpha-cleavage.
Conclusion
The robust characterization of 1-ethoxypropan-2-amine requires a multi-modal approach. By synthesizing the compound as a stable hydrochloride salt, researchers can eliminate the spectral variability caused by amine oxidation and proton exchange dynamics[2]. The convergence of the 3.58 ppm ¹H NMR multiplet (combining the ethoxy methylene and the chiral methine) and the distinct m/z 44 alpha-cleavage fragment in MS serve as the definitive spectroscopic fingerprints for this critical building block[3].
